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Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B008297 Get Quote

An In-Depth Technical Guide to the Physical Characteristics of 3,4-Methylenedioxycinnamic
Acid Powder

Introduction
3,4-Methylenedioxycinnamic acid, also known as piperonylacrylic acid, is a cinnamic acid

derivative of significant interest in pharmaceutical and cosmetic research. Its molecular

framework, featuring a phenylpropanoid backbone, makes it a valuable precursor in the

synthesis of various bioactive molecules and a subject of study for its potential anti-

inflammatory and antioxidant properties.[1] For researchers, scientists, and drug development

professionals, a thorough understanding of the physical characteristics of this compound in its

powdered form is fundamental to ensuring purity, developing stable formulations, and

predicting its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key physical and analytical

characteristics of 3,4-Methylenedioxycinnamic acid powder. It is structured not as a rigid

template, but as a logical progression of analysis, moving from macroscopic properties to

detailed spectroscopic and solid-state characterization. Each section is grounded in

established analytical principles, explaining the causality behind experimental choices to

provide actionable, field-proven insights.

Section 1: General Physicochemical Properties
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The initial characterization of any raw material begins with its fundamental physicochemical

properties. These attributes serve as the first-line indicators of identity and quality. 3,4-
Methylenedioxycinnamic acid is an organic compound with the molecular formula C₁₀H₈O₄.

[2]

The powder's appearance and odor are its most immediate characteristics. It is consistently

reported as a crystalline solid.[3] While color can vary slightly depending on purity and supplier,

it typically ranges from white to off-white or light yellow.[1][4] A faint, characteristic odor may

also be present.[3]

A summary of its core identifiers and properties is presented in Table 1.

Property Value Source(s)

Chemical Name
(2E)-3-(1,3-benzodioxol-5-

yl)prop-2-enoic acid
[5]

Synonyms
3-Piperonylacrylic acid, 3-(1,3-

Benzodioxol-5-yl)acrylic acid
[1]

CAS Number 2373-80-0 [2]

Molecular Formula C₁₀H₈O₄ [2][6]

Molecular Weight 192.17 g/mol [1][6]

Appearance
White to light yellow/cream

crystalline powder
[1][3][4]

pKa (Predicted) 4.37 ± 0.10 [1]

Section 2: Thermal Analysis: Melting Point
The melting point is a critical thermal property that provides a sharp indication of a crystalline

solid's purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). The

presence of impurities disrupts the crystal lattice, leading to a depression and broadening of

the melting range. 3,4-Methylenedioxycinnamic acid exhibits a relatively high melting point,

which is characteristic of its rigid, planar structure and potential for intermolecular hydrogen

bonding via the carboxylic acid groups.
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The consensus melting point is in the range of 242-244 °C, with decomposition noted.[2][4][7]

This decomposition is an important factor, as heating the compound beyond this temperature

will lead to degradation, not a transition to a stable liquid phase at atmospheric pressure.

Expert Insight: The Rationale for Melting Point Analysis
Beyond a simple identity check, melting point determination is a cost-effective and rapid

method for preliminary purity assessment. In a drug development context, a batch with a

melting point of 235-240°C would immediately be flagged for further purity analysis (e.g., by

HPLC), as the wide range and depression from the reference value suggest the presence of

contaminants.

Protocol for Melting Point Determination (Pharmacopeia
Capillary Method)
This protocol is based on standard pharmacopeia guidelines for ensuring accurate and

reproducible results.

Objective: To determine the melting range of a powdered sample.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

Glass capillary tubes (closed at one end)

Spatula

Mortar and pestle (if sample is not a fine powder)

Procedure:

Sample Preparation: Ensure the 3,4-Methylenedioxycinnamic acid powder is completely

dry and finely powdered. If necessary, gently grind the sample to a fine powder. Careless

sample preparation is a leading cause of inaccurate results.

Capillary Loading: Tap the open end of a capillary tube into the powder sample until a small

amount of material enters the tube. Invert the tube and tap the closed end gently on a hard
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surface to pack the powder into a dense column at the bottom. The packed column height

should be 2.5–3.5 mm.

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

Rapid Determination (Optional): For an unknown sample, first perform a rapid determination

by heating at a high rate (e.g., 10°C/min) to find the approximate melting temperature.

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a

temperature approximately 5-10°C below the expected melting point. Then, adjust the

heating rate to a slow, constant ramp of 1°C/minute.

Observation & Recording:

Record the temperature (T₁) at which the first droplet of liquid is observed (onset of

melting).

Record the temperature (T₂) at which the last solid particle melts into a clear liquid (clear

point).

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, also

note the temperature at which decomposition (e.g., charring, gas evolution) begins.

Section 3: Solubility Characteristics
Solubility is a cornerstone physical property in drug development, influencing everything from

purification and recrystallization to formulation and bioavailability. The solubility of 3,4-
Methylenedioxycinnamic acid is dictated by its molecular structure: a largely nonpolar

aromatic system combined with a highly polar carboxylic acid functional group.

This dual nature results in poor solubility in water but good solubility in many organic solvents.

[3][8] The carboxylic acid group, with a predicted pKa of ~4.37, allows for a significant increase

in aqueous solubility under basic conditions due to the formation of the water-soluble

carboxylate salt.[1]
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Solvent Solubility
Rationale /
Observation

Source(s)

Water
Limited / Sparingly

Soluble

The large nonpolar

phenylpropanoid

structure dominates.

[3][8]

5% aq. NaOH Soluble

Forms the sodium 3,4-

methylenedioxycinna

mate salt.

[9][10]

5% aq. NaHCO₃ Soluble

The carboxylic acid

(pKa ~4.37) is strong

enough to be

deprotonated by

bicarbonate.

[9][10]

Ethanol Soluble

"Like dissolves like";

both have polar and

nonpolar character.

[3]

Methanol Soluble
Similar polarity to

ethanol.

Dimethyl Sulfoxide

(DMSO)
Soluble

A highly polar aprotic

solvent capable of

dissolving a wide

range of compounds.

[3]

Pyridine
Soluble (may show

faint turbidity)

A basic organic

solvent that can

interact with the acidic

proton.

[1]

Chloroform Very Slightly Soluble

A less polar solvent,

not ideal for the polar

carboxylic acid group.

Protocol for Solubility Classification
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This workflow provides a systematic approach to confirming the acidic nature and solubility

profile of the compound.

Objective: To classify the solubility of 3,4-Methylenedioxycinnamic acid.

Materials:

Test tubes and rack

Spatula

Sample powder

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Ethanol

Procedure:

Water Solubility: Add ~25 mg of the powder to a test tube containing 0.75 mL of deionized

water. Vigorously shake the tube for 30-60 seconds. Observe if the solid dissolves. The

compound is expected to be insoluble or sparingly soluble.

Base Solubility (NaOH): To a new tube with ~25 mg of powder, add 0.75 mL of 5% NaOH

solution in portions, shaking after each addition. The powder should dissolve, confirming the

presence of an acidic functional group.

Base Solubility (NaHCO₃): Repeat step 2 using 5% NaHCO₃ solution. Solubility in this

weaker base indicates a relatively strong acid (like a carboxylic acid) as opposed to a

weaker acid (like most phenols).

Acid In-solubility (HCl): To confirm it is not an amphoteric or basic compound, add ~25 mg of

powder to 0.75 mL of 5% HCl. The compound should remain insoluble.

Organic Solvent Solubility: Repeat step 1 using ethanol. The compound is expected to be

soluble.
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Section 4: Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming

identity and revealing structural details that are invisible to other methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of

wavelength. The absorption is caused by electronic transitions, typically from π to π* orbitals in

conjugated systems. The wavelength of maximum absorbance (λmax) is characteristic of the

chromophore.

Expected Spectrum: The structure of 3,4-Methylenedioxycinnamic acid contains an

extensive conjugated system, including the benzene ring, the acrylic acid double bond, and the

carbonyl group. This system is an excellent chromophore. The electron-donating nature of the

methylenedioxy group extends the conjugation, which is expected to shift the λmax to a longer

wavelength (a bathochromic or red shift) compared to unsubstituted cinnamic acid (λmax ≈ 275

nm).[11] For similar conjugated cinnamate structures, a λmax in the range of 310-320 nm is

expected.[11][12]

Application: UV-Vis is highly useful for quantitative analysis. Once the λmax and molar

absorptivity are determined, the Beer-Lambert law can be used to accurately measure the

concentration of the compound in solution, making it a valuable tool for dissolution studies and

quality control assays.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule,

which excites molecular vibrations (stretching, bending). The frequencies of these absorptions

are characteristic of specific chemical bonds and functional groups.

Expected Spectrum: The IR spectrum provides a definitive fingerprint for the key functional

groups present in the molecule.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Expected
Appearance

~3300–2500 O–H stretch Carboxylic Acid

Very broad, strong

band, often obscuring

C-H stretches.

~3050–3010 C–H stretch Aromatic & Vinylic
Medium to weak

sharp peaks.

~1700–1680 C=O stretch
α,β-Unsaturated

Carboxylic Acid

Strong, sharp peak.

Conjugation lowers

the frequency from a

typical saturated acid

(~1720 cm⁻¹).

~1640–1620 C=C stretch Alkene (Vinylic)
Medium intensity

peak, often sharp.

~1600, ~1480 C=C stretch Aromatic Ring
Two to three medium

intensity peaks.

~1250, ~1040 C–O stretch
Aryl ether (from -O-

CH₂-O-)
Strong peaks.

~975 C-H bend trans-Alkene

Out-of-plane bend, a

characteristic peak for

the trans isomer.

Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric

structure that carboxylic acids typically form in the solid state. The position of the C=O stretch

(below 1700 cm⁻¹) is a key confirmation of its conjugation with the C=C double bond.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most detailed information about the carbon-

hydrogen framework of a molecule. It measures the absorption of radiofrequency energy by

atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is sensitive to its

local electronic environment.

¹H NMR (Proton NMR):

Carboxylic Acid Proton (-COOH): A very broad singlet, highly deshielded, typically appearing

>10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Alkene Protons (-CH=CH-): Two distinct signals are expected. Due to the trans configuration,

they will appear as doublets with a large coupling constant (J ≈ 15-16 Hz). The proton closer

to the benzene ring will be around ~7.6 ppm, while the proton closer to the carbonyl group

will be upfield around ~6.5 ppm.

Aromatic Protons (Ar-H): Three protons on the ring in distinct environments. They will appear

as a set of multiplets between ~6.8 and 7.2 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b008297?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylenedioxy Protons (-O-CH₂-O-): The two protons are equivalent and will appear as a

sharp singlet around ~6.0 ppm.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (C=O): The least shielded carbon, appearing around 170-185 ppm.

Alkene Carbons (-CH=CH-): Two signals in the range of 115-145 ppm.

Aromatic Carbons: Six distinct signals. The two carbons attached to oxygen atoms will be the

most deshielded, appearing in the 145-150 ppm range. The other four will be between ~105

and 130 ppm. Quaternary carbon signals (those without attached protons) will typically have

lower intensity.

Methylenedioxy Carbon (-O-CH₂-O-): A distinct signal around 101 ppm.

Section 5: Solid-State Characterization
As a crystalline powder, the solid-state properties of 3,4-Methylenedioxycinnamic acid are

critical for manufacturing, stability, and dissolution. While properties like particle size and

morphology can be assessed by microscopy, the crystal structure is the most fundamental

attribute.

Crystal Structure: As of the time of this writing, a definitive single-crystal X-ray diffraction

structure for 3,4-Methylenedioxycinnamic acid does not appear to be available in open-

access crystallographic databases.[8][13][14]

Recommended Analysis: X-Ray Powder Diffraction (XRPD) In the absence of single-crystal

data, XRPD is the primary technique for characterizing the solid form of the powder.

Principle: XRPD analyzes the diffraction pattern produced when X-rays interact with a

powdered sample. The resulting diffractogram, a plot of intensity vs. diffraction angle (2θ), is

a unique fingerprint of the specific crystalline form (polymorph).

Application: XRPD is essential for:

Batch-to-batch consistency: Ensuring that different manufacturing lots consist of the same

crystal form.
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Polymorph screening: Identifying if different crystalline forms exist, which can have

dramatically different physical properties (e.g., solubility, stability).

Detecting amorphous content: The presence of a non-crystalline (amorphous) solid will

appear as a broad halo in the diffractogram instead of sharp peaks.

Section 6: Safety and Handling
For the intended audience of researchers and drug development professionals, safe handling

is paramount. Based on available safety data, 3,4-Methylenedioxycinnamic acid is classified

as an irritant.

Hazards:

Causes skin irritation (H315)[5]

Causes serious eye irritation (H319)[5]

May cause respiratory irritation (H335)[5]

Recommended Precautions:

Handle in a well-ventilated area or fume hood to avoid inhaling the powder.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of

water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials

like strong oxidizing agents.[3]

Conclusion
This technical guide has detailed the essential physical characteristics of 3,4-
Methylenedioxycinnamic acid powder. Its identity and purity are best confirmed through a

combination of thermal analysis (melting point) and a comprehensive spectroscopic profile (FT-
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IR, NMR, UV-Vis). While its solubility profile is straightforward, its solid-state properties,

particularly the potential for polymorphism, warrant investigation using techniques like XRPD

for any rigorous development program. By understanding and applying these analytical

principles, researchers can ensure the quality and consistency of this valuable compound in

their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b008297#physical-characteristics-of-3-4-
methylenedioxycinnamic-acid-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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